molecular formula C9H9BrN2O B040244 2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol CAS No. 116465-66-8

2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol

Cat. No.: B040244
CAS No.: 116465-66-8
M. Wt: 241.08 g/mol
InChI Key: TXUZNUCTJODRQT-UHFFFAOYSA-N
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Description

2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol (CAS 116465-66-8) is a high-value benzimidazole derivative supplied as a versatile chemical synthon for advanced research and drug discovery. This compound features a benzimidazole core, a privileged scaffold in medicinal chemistry, strategically functionalized with a 5-bromo substituent and a 2-hydroxyethyl side chain. The bromo group offers a reactive handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, while the ethanol moiety enhances solubility and allows for further derivatization. Key Research Applications and Value: Antimicrobial Agent Development: Benzimidazole derivatives are extensively investigated for their potent activity against a range of challenging pathogens. This compound serves as a critical precursor in the synthesis of novel molecules with demonstrated efficacy against Staphylococcus aureus (including MRSA strains), Mycobacterium smegmatis , and Candida albicans . Researchers are exploring these derivatives to combat the growing threat of antibiotic resistance and biofilm formation . Mechanism of Action Research: Derived compounds can interact with essential biological targets. Molecular docking studies suggest that similar benzimidazoles may exert antibacterial effects by targeting (p)ppGpp synthetases/hydrolases (implicated in bacterial persistence), FtsZ proteins (vital for bacterial cell division), and pyruvate kinases . Versatile Chemical Building Block: The distinct reactivity of its functional groups makes this compound an ideal starting point for constructing more complex, polyfunctional molecules for various applications, including materials science and the development of other pharmacologically active agents . This product is intended for research purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-(5-bromobenzimidazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c10-7-1-2-9-8(5-7)11-6-12(9)3-4-13/h1-2,5-6,13H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUZNUCTJODRQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=CN2CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80592211
Record name 2-(5-Bromo-1H-benzimidazol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116465-66-8
Record name 2-(5-Bromo-1H-benzimidazol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol typically involves the following steps:

    Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Bromination: The benzimidazole ring is then brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Introduction of the ethanol group: The final step involves the reaction of the brominated benzimidazole with an appropriate ethanol derivative under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated benzimidazole.

    Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).

Major Products

    Oxidation: 2-(5-Bromo-1H-benzo[D]imidazol-1-YL)acetaldehyde or 2-(5-Bromo-1H-benzo[D]imidazol-1-YL)acetic acid.

    Reduction: 2-(1H-benzo[D]imidazol-1-YL)ethanol.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It may serve as a probe for studying biological processes involving benzimidazole derivatives.

    Medicine: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound could be explored for similar therapeutic applications.

    Industry: It can be used in the development of new materials with specific properties, such as dyes or catalysts.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol would depend on its specific application. In general, benzimidazole derivatives exert their effects by interacting with various molecular targets, such as enzymes or receptors. The bromine atom and ethanol group may enhance the compound’s binding affinity and specificity for these targets, leading to its biological activity.

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences among 2-(5-Bromo-1H-benzo[d]imidazol-1-yl)ethanol and related compounds:

Compound Name Core Structure Substituent Positions Functional Groups
This compound Benzimidazole Br at C5, -CH2CH2OH at N1 Bromo, ethanol
2-(1H-Benzo[d]imidazol-1-yl)ethanol Benzimidazole No bromo, -CH2CH2OH at N1 Ethanol
1-(5-Bromo-1H-benzimidazol-2-yl)ethanol Benzimidazole Br at C5, -CH2CH2OH at C2 (isomer) Bromo, ethanol (positional isomer)
2-(5-Bromo-1-methyl-1H-imidazol-2-yl)-2,2-difluoroethan-1-ol Imidazole (non-benzofused) Br at C5, -CF2CH2OH at C2, methyl at N1 Bromo, difluoroethanol
2-(2-(Benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acid Benzimidazole -SCH2Ph at C2, -CH2COOH at N1 Benzylthio, carboxylic acid
Ethyl 2-(2-phenyl-1H-benzo[d]imidazol-1-yl)acetate Benzimidazole -Ph at C2, -CH2COOEt at N1 Phenyl, ester

Key Observations :

  • Substituent Position: Positional isomerism (e.g., ethanol at N1 vs. C2) significantly alters electronic distribution and steric interactions, affecting solubility and receptor binding .
  • Functional Groups : Bromine enhances lipophilicity and may improve membrane permeability, while carboxylic acid or ester groups introduce pH-dependent solubility .

Challenges :

  • Brominated Derivatives : Introducing bromine at C5 requires precise control to avoid polybromination .
  • Fluorinated Analogues : Compounds like 2-(5-Bromo-1-methyl-1H-imidazol-2-yl)-2,2-difluoroethan-1-ol () exhibit enhanced metabolic stability due to fluorine’s electronegativity .

Physicochemical Properties

Compound Molecular Weight (g/mol) log P (Predicted) Solubility (mg/mL)
This compound 257.12 2.1 1.2 (DMSO)
2-(1H-Benzo[d]imidazol-1-yl)ethanol 178.20 0.8 8.5 (Water)
2-(2-(Benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acid 342.43 3.5 0.3 (Water)
Ethyl 2-(2-phenyl-1H-benzo[d]imidazol-1-yl)acetate 307.35 3.8 <0.1 (Water)

Trends :

  • Bromine and aromatic groups (e.g., phenyl, benzylthio) increase log P, reducing aqueous solubility.
  • Carboxylic acid derivatives exhibit pH-dependent solubility (e.g., ~10 mg/mL at pH 7.4 for compound 5) .

Biological Activity

2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores the compound's biological activities, mechanisms of action, pharmacological properties, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The compound features a bromine atom and an ethanol group attached to the benzimidazole ring. The presence of these functional groups significantly influences its chemical reactivity, solubility, and biological activity.

Biological Activities

Benzimidazole derivatives, including this compound, have been shown to exhibit a wide range of biological activities:

  • Antibacterial Activity : Compounds in this class are known to inhibit bacterial growth by disrupting cell wall synthesis or interfering with protein synthesis.
  • Antifungal Activity : They have demonstrated efficacy against various fungal pathogens.
  • Antiviral Activity : Some derivatives show promise in inhibiting viral replication.
  • Anticancer Activity : Research indicates that benzimidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

The mechanisms by which this compound exerts its biological effects include:

  • Cell Cycle Arrest : Studies have shown that certain benzimidazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis. For instance, compounds similar to this compound have been reported to upregulate pro-apoptotic proteins like caspase-3 while downregulating anti-apoptotic proteins such as Bcl-2 .
  • Enzyme Inhibition : These compounds may act as inhibitors of specific enzymes involved in cancer progression and metastasis, such as tyrosine kinases .

Case Studies

Several studies highlight the biological activity of benzimidazole derivatives:

  • Anticancer Efficacy : A study reported that a related benzimidazole compound exhibited an IC50 value of 25.72 μM against MCF cell lines, indicating significant anticancer potential . This suggests that this compound may similarly affect cancer cell viability.
  • Anti-inflammatory Properties : Research has demonstrated that benzimidazole derivatives can reduce inflammation in animal models, suggesting potential applications in treating inflammatory diseases .
  • Antimicrobial Activity : A comparative study showed that various benzimidazole derivatives exhibit strong antibacterial and antifungal properties, making them suitable candidates for developing new antimicrobial agents.

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its solubility and stability in biological systems. It is highly soluble in polar solvents, which may enhance its bioavailability when administered.

Summary Table of Biological Activities

Activity TypeDescriptionReferences
AntibacterialInhibits bacterial growth
AntifungalEffective against various fungal pathogens
AntiviralInhibits viral replication
AnticancerInduces apoptosis and inhibits tumor growth
Anti-inflammatoryReduces inflammation in animal models

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol, and how can purity be ensured?

  • Methodology : Condensation reactions between 5-bromo-1H-benzimidazole and ethylene oxide derivatives under basic conditions (e.g., potassium carbonate) are commonly employed. Ethanol is frequently used as a solvent for reflux and subsequent recrystallization to enhance purity .
  • Quality Control : Thin-layer chromatography (TLC) monitors reaction progress, while nuclear magnetic resonance (NMR) and infrared spectroscopy (IR) confirm structural integrity. Recrystallization from ethanol minimizes impurities .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Spectroscopy : 1^1H and 13^13C NMR identify proton and carbon environments, while IR confirms functional groups (e.g., -OH stretch at ~3300 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction resolves 3D molecular packing. For example, ethanol-solvated pseudopolymorphs may exhibit distinct hydrogen-bonding networks compared to anhydrous forms .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and reactivity of this compound?

  • Density Functional Theory (DFT) : Calculations using functionals like B3LYP model electron density distribution, HOMO-LUMO gaps, and reactive sites. The bromine substituent’s electron-withdrawing effects can be quantified to predict regioselectivity in further reactions .
  • Molecular Dynamics (MD) : Simulate solvation effects in ethanol or water to optimize reaction conditions for derivatization .

Q. What experimental strategies resolve contradictions in spectroscopic or biological data?

  • Case Study : Discrepancies in melting points or NMR shifts may arise from pseudopolymorphism. Differential Scanning Calorimetry (DSC) and thermogravimetric analysis (TGA) distinguish solvate vs. anhydrous forms .
  • Biological Assays : If cytotoxicity results vary, validate via dose-response curves (e.g., IC50_{50} determination) and replicate studies across multiple cell lines (e.g., A549, HepG2) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological activity?

  • Modification Sites :

  • Bromo substituent : Replace with other halogens (e.g., Cl, I) to modulate lipophilicity and binding affinity.
  • Ethanol moiety : Esterify or oxidize to study pharmacokinetic effects .
    • Biological Testing : Screen derivatives against fungal pathogens (e.g., Candida albicans) or cancer cell lines, correlating activity with electronic/steric properties from computational models .

Q. What methodologies assess environmental persistence and degradation pathways of this compound?

  • Degradation Studies : Use high-performance liquid chromatography (HPLC) to track breakdown products under UV light or microbial exposure.
  • Ecotoxicity : Evaluate aquatic toxicity in Daphnia magna or algae models, referencing protocols from analogous imidazole derivatives .

Methodological Notes

  • Synthetic Optimization : For scale-up, replace ethanol with greener solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .
  • Data Reproducibility : Archive raw spectral data (e.g., NMR FIDs) and crystallization conditions (solvent, temperature) to resolve batch-to-batch variability .

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